

WZ4141 Target Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: WZ4141
Cat. No.: B10800893

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Abstract

WZ4141 is a potent, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was designed to selectively target EGFR mutations that confer resistance to earlier-generation TKIs, most notably the T790M "gatekeeper" mutation, while sparing wild-type (WT) EGFR. This selectivity profile is crucial for minimizing off-target toxicities, such as skin rash and diarrhea, which are common dose-limiting side effects of less selective EGFR inhibitors. This document provides a comprehensive overview of the target selectivity profile of **WZ4141** and its closely related analog, WZ4002, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations. WZ4002 is frequently used in preclinical studies and is structurally and functionally very similar to **WZ4141**. Data for WZ4002 is therefore presented here to provide a thorough understanding of the selectivity of this class of inhibitors.

Data Presentation

The selectivity of **WZ4141**/WZ4002 is quantitatively demonstrated by its differential inhibitory activity against various EGFR isoforms and a broad panel of other kinases.

Table 1: In Vitro Inhibitory Activity (IC50) of WZ4002 Against Wild-Type and Mutant EGFR

Target Kinase	IC50 (nM)	Assay Type	Cell Line/System
EGFR L858R	2	Kinase Assay	Recombinant Protein
EGFR L858R/T790M	8	Kinase Assay	Recombinant Protein
EGFR E746_A750 del	3	Kinase Assay	Recombinant Protein
EGFR E746_A750 del/T790M	2	Kinase Assay	Recombinant Protein
Wild-Type EGFR	32 - 100+	Kinase & Cellular Assays	Recombinant Protein / HN11 Cells

Data compiled from multiple sources, showcasing the high potency against activating and resistance mutations with significantly lower potency against wild-type EGFR.[1][2]

Table 2: Cellular Proliferation Assay (IC50) of WZ4002 in NSCLC Cell Lines

Cell Line	EGFR Genotype	IC50 (nM)	Assay Type
PC9	E746_A750 del	<1	MTS Assay
H1975	L858R/T790M	8	MTS Assay
PC9GR	E746_A750 del/T790M	15	MTS Assay

This table illustrates the potent anti-proliferative activity of WZ4002 in cancer cell lines driven by mutant EGFR.[2]

Table 3: KINOMEScan Binding Assay for WZ4002 Selectivity

This table summarizes the binding of WZ4002 to a large panel of kinases as determined by a KINOMEScan assay at a concentration of 10 µM. The results are reported as "Percent of

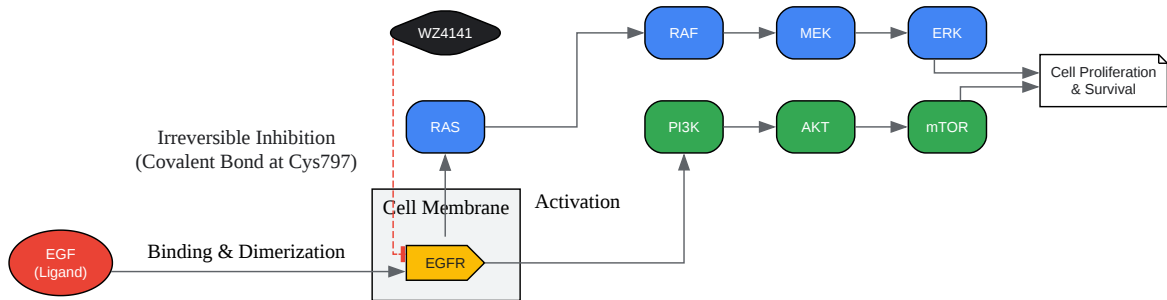
control," where a lower percentage indicates stronger binding. Only kinases with significant binding are listed for brevity.

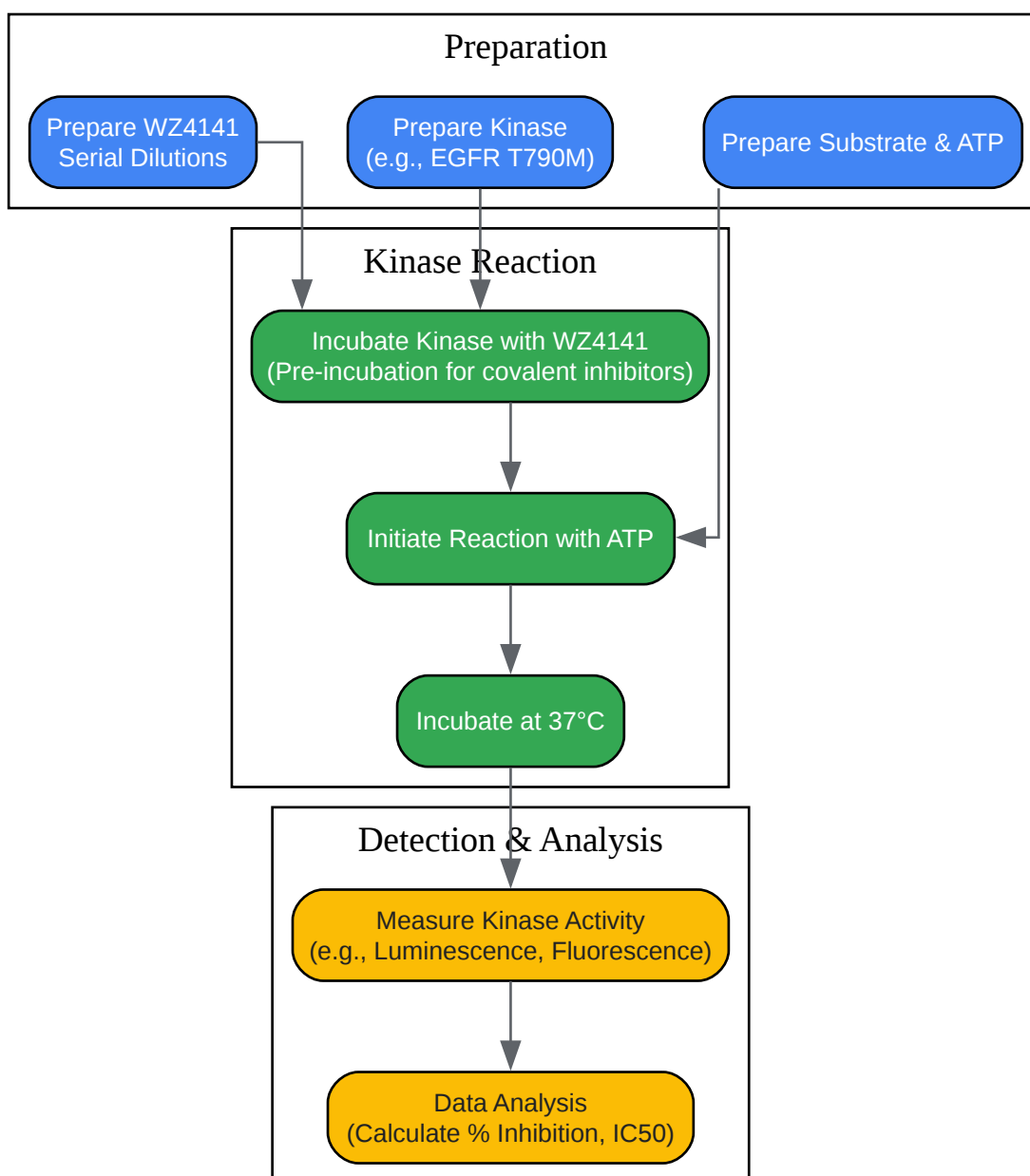
Kinase Target	Percent of Control (%)	Comments
EGFR (L858R/T790M)	<1	Primary Target
EGFR (WT)	35-50	Significantly weaker binding than mutant
BMX	<5	Off-target with a homologous cysteine
BTK	<5	Off-target with a homologous cysteine
TEC	<5	Off-target with a homologous cysteine
JAK3	>35	Minimal binding

This KINOMEScan data demonstrates that at a high concentration, WZ4002 retains strong selectivity for mutant EGFR, with off-target activity primarily observed in kinases possessing a cysteine residue in a position analogous to Cys797 of EGFR, which is the site of covalent modification.^{[3][4]}

Mandatory Visualization

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for assessing kinase inhibitor activity.





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